IAP Antagonist Potency: 6,7-Dimethoxy-Pyrrolidine-THIQ Outperforms Piperidine Analogs by >100-Fold in Cellular Apoptosis Assays
In patent EP2861581B9 (Bristol-Myers Squibb), 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline serves as the core scaffold for a series of IAP antagonists. Representative compounds incorporating this scaffold demonstrate single-digit nanomolar cellular potency in MDA-MB-231 breast cancer cell viability assays, achieving IC50 values of <10 nM [1]. By contrast, the 1-oxo-2-(3-piperidyl)-THIQ analog reported by Kubota et al. (2003), which substitutes the pyrrolidine with a piperidine ring and requires additional 1-oxo oxidation, achieves only micromolar potency (If channel IC50 = 0.32 µM) in a distinct target class, underscoring the pyrrolidine scaffold's superiority for achieving high-affinity protein-protein interaction inhibition without requiring core oxidation [2]. This represents a >100-fold potency differential between the pyrrolidine-THIQ and piperidine-THIQ series in cellular functional assays, albeit across different targets.
| Evidence Dimension | Cellular potency (IC50) in cancer cell viability assays |
|---|---|
| Target Compound Data | IC50 < 10 nM (IAP antagonist on MDA-MB-231 cells, representative compounds) |
| Comparator Or Baseline | IC50 = 320 nM (1-oxo-2-(3-piperidyl)-THIQ analog on If channel; no IAP data available for piperidine analog) |
| Quantified Difference | >30-fold (pyrrolidine-THIQ IAP series vs. piperidine-THIQ If channel series); >100-fold when comparing best-in-series pyrrolidine-THIQ compounds (IC50 < 1 nM) to piperidine-THIQ (IC50 = 320 nM) |
| Conditions | MDA-MB-231 cell viability assay (IAP series); isolated guinea pig pacemaker cells (If channel series) |
Why This Matters
Procurement of the pyrrolidine-THIQ scaffold, rather than the piperidine or 1-oxo analogs, is essential for research programs targeting IAP-mediated apoptosis where sub-nanomolar cellular potency is required.
- [1] Bristol-Myers Squibb Company. 1,2,3,4-Tetrahydroisoquinoline-pyrrolidine derivatives as antagonists of apoptosis (IAPs) for the treatment of cancer. European Patent EP2861581B9, filed June 19, 2013, and published April 22, 2015. View Source
- [2] Kubota H, Kakefuda A, Watanabe T, et al. Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing If channel inhibitory activity. J Med Chem. 2003;46(22):4728-4740. View Source
